CID 573700
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Description
CID 573700 is a useful research compound. Its molecular formula is C9H5N3OS2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 573700 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 573700 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- “CID 573700” has drawn attention in the field of anti-doping research. The World Anti-Doping Agency (WADA) provides scientific research grants to explore novel methods for detecting performance-enhancing substances. Researchers investigate the metabolism, detection windows, and potential masking agents related to compounds like “CID 573700” to enhance anti-doping efforts .
- The EU-funded INCREASE project has made significant strides in advancing knowledge about seed preservation. “CID 573700” plays a role in this context, particularly in understanding its impact on seed viability and germination. By empowering civil society and citizens, the project aims to preserve biodiversity and protect valuable plant genetic resources .
- Groundwater contamination by uranium is a critical environmental issue. Researchers have explored the use of nanofiltration (NF) membranes to mitigate uranium contamination. “CID 573700” interacts with groundwater minerals, influencing its rejection efficiency through NF. Investigating the transport mechanisms and membrane behavior is crucial for effective uranium removal .
Anti-Doping Research
Seed Preservation and Biodiversity
Uranium Contamination Mitigation
properties
IUPAC Name |
4-oxo-2-sulfanyl-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIUGAQMAVELC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)N=C(N2)S)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=C(C(=O)N=C(N2)S)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 573700 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.